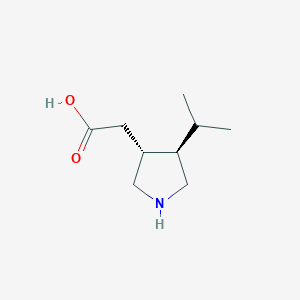
2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as (R,R)-Pyrrolidine-3-acetic acid and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is not fully understood. However, it is believed to act as a GABA analog, which means it mimics the effects of the neurotransmitter GABA. This leads to an increase in GABAergic activity, which can have various effects on the central nervous system.
Biochemische Und Physiologische Effekte
2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been found to increase GABAergic activity, which can lead to anxiolytic and sedative effects. The compound has also been shown to have anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid in lab experiments is its high purity. The compound can be synthesized in large quantities with high purity, which makes it ideal for scientific research. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid. One area of research is the development of new drugs that target the GABAergic system. The compound has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid is a chemical compound that has various scientific research applications. It is synthesized through a reaction of (R,R)-4-isopropylpyrrolidine with chloroacetic acid in the presence of a base. The compound has been studied for its potential as a therapeutic agent for the treatment of neurological disorders and as a tool for the development of new drugs that target the GABAergic system. The mechanism of action and biochemical and physiological effects of the compound are not fully understood, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid involves the reaction of (R,R)-4-isopropylpyrrolidine with chloroacetic acid in the presence of a base. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The compound has also been used in the development of new drugs that target the GABAergic system.
Eigenschaften
CAS-Nummer |
194019-65-3 |
|---|---|
Produktname |
2-((3R,4R)-4-Isopropylpyrrolidin-3-yl)acetic acid |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[(3R,4R)-4-propan-2-ylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-5-10-4-7(8)3-9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m0/s1 |
InChI-Schlüssel |
GOSOSLNEDCOPDG-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)[C@H]1CNC[C@@H]1CC(=O)O |
SMILES |
CC(C)C1CNCC1CC(=O)O |
Kanonische SMILES |
CC(C)C1CNCC1CC(=O)O |
Synonyme |
3-Pyrrolidineaceticacid,4-(1-methylethyl)-,(3R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



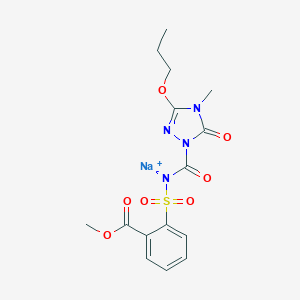
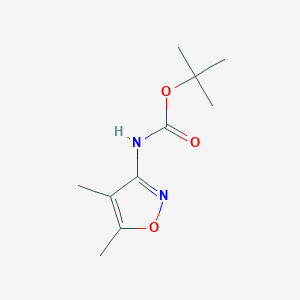
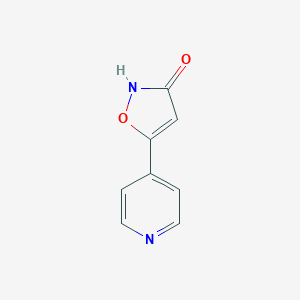
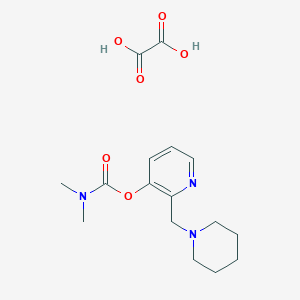
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
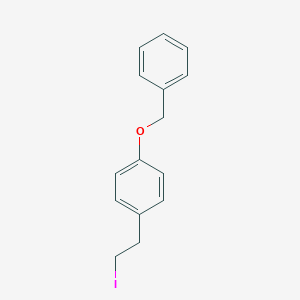
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
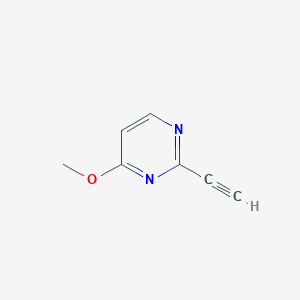
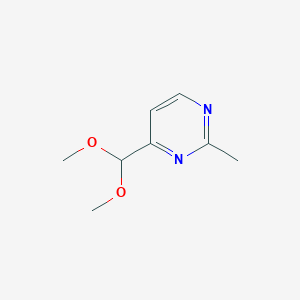
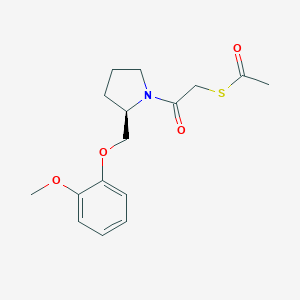
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
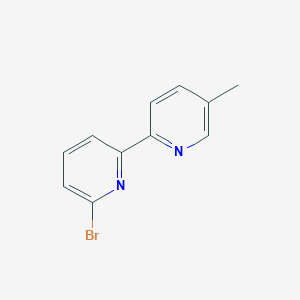
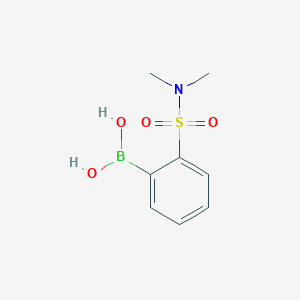
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)